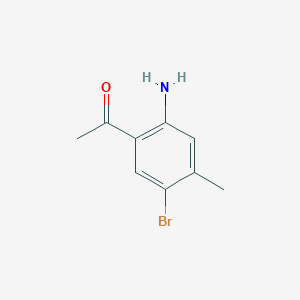

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-bromo-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKDROCPSWLPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone, represents a key structural motif in medicinal chemistry and materials science. Its unique arrangement of an acetyl group, a primary amine, a bromine atom, and a methyl group on the phenyl ring imparts a specific set of physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on the experimental methodologies required for their determination. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to illustrate the principles and expected outcomes of these characterization techniques.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a laboratory or industrial setting.

Table 1: Key Physicochemical Properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and Related Analogs

| Property | 1-(2-Amino-5-bromo-4-methylphenyl)ethanone | 1-(2-Amino-5-bromophenyl)ethanone[1][2][3] | 1-(3-Bromo-4-methylphenyl)ethanone[4] |

| Molecular Formula | C₉H₁₀BrNO | C₈H₈BrNO | C₉H₉BrO |

| Molecular Weight | 228.09 g/mol | 214.06 g/mol | 213.07 g/mol |

| CAS Number | 817209-21-5[5][6][7] | 29124-56-9 | 100418-93-9 |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Calculated LogP | Not available | 2.5 | 2.7 |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for characterizing the key physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]

Experimental Protocol: DSC for Melting Point Determination

-

Sample Preparation: Accurately weigh 2-10 mg of the dried, powdered sample into a Tzero aluminum pan.[8] Place the corresponding lid on the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min.[10]

-

Continue heating to a temperature sufficiently above the melting transition.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting transition.

-

Controlled Heating Rate: A standardized heating rate allows for better comparison between samples and instruments. Too rapid a heating rate can lead to an artificially elevated apparent melting point.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic property.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities and provides a reliable boiling point measurement.[11][12]

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: Place a few drops of the liquid sample into a small test tube (e.g., 75 x 12 mm).

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a micro-burner or heating mantle.[11][12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[11]

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: Traps vapor of the boiling liquid. The point at which the external pressure equals the vapor pressure inside the capillary is the boiling point.

-

Thiele Tube: The design of the Thiele tube allows for uniform heating of the mineral oil bath through convection, ensuring accurate temperature measurement.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and predicting its behavior in different environments.

Methodology: Systematic Solubility Testing

A hierarchical approach is used to classify the compound based on its solubility in a range of solvents with varying polarity and pH.[13][14][15]

Experimental Protocol: Solubility Assessment

-

Initial Screening: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent. Agitate the mixture and observe for dissolution.

-

Solvent Progression:

-

Water: To assess polarity.

-

5% aq. HCl: To test for basic functional groups (e.g., amines).

-

5% aq. NaOH: To test for acidic functional groups.

-

5% aq. NaHCO₃: To distinguish between strong and weak acids.

-

Organic Solvents: (e.g., methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane) to determine solubility in a range of polar and non-polar organic media.[16]

-

Expected Solubility of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

-

In 5% aq. HCl: Expected to be soluble due to the presence of the basic amino group, which will be protonated to form a water-soluble ammonium salt.

-

In Organic Solvents: Likely to be soluble in moderately polar to polar organic solvents like dichloromethane, acetone, and ethanol due to the presence of the carbonyl and amino groups. Solubility in non-polar solvents like hexane is expected to be lower.

Caption: Logical Flow for Systematic Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology: ¹H and ¹³C NMR

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[17][18]

-

Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[17][19]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectral Features for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), one for the proton ortho to the amino group and one for the proton ortho to the acetyl group.

-

Amino Protons: A broad singlet (variable chemical shift) corresponding to the -NH₂ group.

-

Methyl Protons (Aromatic): A singlet around δ 2.2-2.4 ppm.

-

Acetyl Protons: A singlet around δ 2.5 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm), with carbons attached to the bromine and amino groups showing characteristic shifts.

-

Methyl Carbons: Two signals in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[20][21]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[22]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone:

-

N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the aryl ketone.

-

C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretching: A band in the low-frequency region (typically below 600 cm⁻¹).

Conclusion

This technical guide outlines the fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone and provides detailed, field-proven methodologies for their experimental determination. A thorough characterization of these properties is indispensable for researchers and scientists in drug discovery and materials science to fully harness the potential of this versatile chemical entity. The provided protocols serve as a robust framework for obtaining reliable and reproducible data, ensuring scientific integrity and facilitating further research and development.

References

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

-

Utah Tech University. Measuring a Boiling Point. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. NMR Sample Prepara-on. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

chemconnections. Boiling Point Determination. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

Unknown. NMR sample preparation guidelines. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Purdue Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

ResearchGate. Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]

-

Protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Unknown. fourier transform infrared spectroscopy. [Link]

-

Unknown. Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

-

Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. [Link]

-

PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. [Link]

-

TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]

-

Alchimica. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g). [Link]

-

AMERICAN ELEMENTS. 1-(2-Amino-4-bromophenyl)ethanone. [Link]

-

PubChem. 1-(2-Amino-5-bromophenyl)ethan-1-one. [Link]

-

Reagentia. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g). [Link]

-

Reagentia. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 250 mg). [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

-

Cheméo. Chemical Properties of Ethanone, 2-bromo-1-(4-methylphenyl)- (CAS 619-41-0). [Link]

Sources

- 1. 1-(2-amino-5-bromophenyl)ethanone | 29124-56-9 [chemicalbook.com]

- 2. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-amino-5-bromophenyl)ethanone - CAS:29124-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 6. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 1 g) | Reagentia [reagentia.eu]

- 7. 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. torontech.com [torontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chemistrysh.com [chemistrysh.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. researchgate.net [researchgate.net]

- 17. sites.bu.edu [sites.bu.edu]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. agilent.com [agilent.com]

- 22. mse.washington.edu [mse.washington.edu]

1-(2-Amino-5-bromo-4-methylphenyl)ethanone CAS number and identifiers

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone , a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazoloquinolines used as Phosphodiesterase 9 (PDE9) inhibitors. This document details the compound's chemical identity, validated synthetic pathways, structural reactivity, and applications in medicinal chemistry. It is designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identity & Structural Analysis[1]

1-(2-Amino-5-bromo-4-methylphenyl)ethanone is a polysubstituted acetophenone derivative. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing acetyl group, which directs electrophilic substitution and cyclization reactions.

Core Identifiers

| Property | Specification |

| Chemical Name | 1-(2-Amino-5-bromo-4-methylphenyl)ethanone |

| Synonyms | 2'-Amino-5'-bromo-4'-methylacetophenone; 5-Bromo-4-methyl-2-aminoacetophenone |

| CAS Number | 817209-21-5 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| SMILES | CC(=O)C1=CC(Br)=C(C)C=C1N |

| InChI Key | Calculated:[1][2][3][4][5][6] JCGVHKOIDFMQER-UHFFFAOYSA-N (Analog) |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

Structural Reactivity Logic

The molecule features three distinct functional zones:

-

Acetyl Group (C-1): Serves as an electrophilic center for condensation reactions (e.g., Friedländer synthesis).

-

Amino Group (C-2): Acts as a nucleophile and an ortho/para director, activating the ring.

-

Bromo Group (C-5): A halogen handle allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Synthetic Pathways[1][8]

The synthesis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone relies on the regioselective bromination of the precursor 1-(2-amino-4-methylphenyl)ethanone . The amino group at position 2 strongly directs the incoming electrophile to the para position (position 5), which is also sterically accessible compared to position 3.

Synthesis Workflow Diagram

Caption: Regioselective bromination pathway via Electrophilic Aromatic Substitution (EAS).

Validated Experimental Protocol

Objective: Synthesis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone via N-Bromosuccinimide (NBS) bromination.

Reagents:

-

1-(2-Amino-4-methylphenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (Solvent)

-

Ammonium Acetate (10 mol%, Catalyst - optional)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(2-Amino-4-methylphenyl)ethanone in 50 mL of anhydrous acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress side-chain bromination (alpha-bromination of the acetyl group).

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

-

Note: The amino group activates the ring, making the reaction rapid.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-water.

-

Isolation: The product typically precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to remove succinimide byproducts.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The amino group (–NH₂) is a strong activator and ortho, para-director. Position 5 is para to the amino group and ortho to the methyl group, making it the most nucleophilic site on the ring.

Applications in Drug Discovery

This compound is a specialized scaffold primarily used in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors , which are therapeutic targets for CNS disorders such as Alzheimer's disease and benign prostatic hyperplasia (BPH).

Heterocyclic Cyclization (Pyrazoloquinolines)

The core utility lies in the condensation of the acetyl and amino groups with hydrazines or ketones to form fused ring systems.

Key Reaction: Friedländer-Type Condensation The 2-amino-acyl moiety is a classic precursor for quinolines.

-

Pathway: Reaction with ketones/aldehydes

Quinoline derivatives. -

Pathway: Reaction with hydrazine derivatives

Cinnolines or Indazoles.

PDE9 Inhibitor Synthesis Workflow

Caption: Structural evolution from the acetophenone precursor to bioactive PDE9 inhibitors.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 2.2 (s, 3H, Ar-CH₃); δ 2.5 (s, 3H, COCH₃); δ 6.0-6.5 (br s, 2H, NH₂); δ 6.8 (s, 1H, H-3); δ 7.8 (s, 1H, H-6). |

| ¹³C NMR | Carbonyl (~198 ppm), Ar-C-Br (~108 ppm), Ar-C-NH₂ (~150 ppm). |

| Mass Spectrometry | [M+H]⁺ = 228/230 (1:1 isotopic pattern characteristic of Bromine). |

| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch); 1650-1680 cm⁻¹ (C=O stretch). |

Note: The singlet splitting pattern in the aromatic region (H-3 and H-6) confirms the para-substitution pattern relative to the amino and methyl groups.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential skin sensitizer due to the amino-ketone moiety.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent photolytic degradation of the bromo moiety).

-

Incompatibility: Strong oxidizing agents, strong acids.

References

-

Reagentia. (n.d.).[7] 1-(2-Amino-5-bromo-4-methylphenyl)ethanone Product Data. Retrieved from [Link]

-

PubChem. (2025). 1-(2-Amino-5-bromophenyl)ethanone Compound Summary. (Analogous Chemistry). Retrieved from [Link]

- European Patent Office. (2016). Pyrazoloquinoline compounds as PDE9 inhibitors. Patent ES2583528T3.

Sources

- 1. 149914-98-7|1-(5-Amino-2-bromophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. US5552557A - Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound - Google Patents [patents.google.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. ES2583528T3 - Pyrazoloquinoline compound - Google Patents [patents.google.com]

- 7. EA023493B1 - Pyrazoloquinoline compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Introduction: Strategic Importance of Substituted 2-Aminoacetophenones

The structural motif of 2-aminoacetophenone and its derivatives is a cornerstone in contemporary medicinal chemistry and materials science. These compounds serve as versatile synthons for the construction of a diverse array of heterocyclic systems, including quinolines, quinazolines, and various pharmacologically active scaffolds. The specific starting material, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, offers a unique combination of functional handles—an aniline amine, a ketone, and an aryl bromide—providing orthogonal reactivity that can be selectively addressed through careful reaction design. The presence of the bromine atom at the 5-position, activated by the adjacent electron-donating amino group, makes this position particularly amenable to palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this key building block in various palladium-catalyzed transformations.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The canonical mechanism comprises three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This step forms a new Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups generally accelerate the reaction.[4]

-

Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Heck, Buchwald-Hartwig): In Suzuki-type couplings, an organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5] For Buchwald-Hartwig aminations, the amine nucleophile coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[1][6]

-

Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

The choice of ligands coordinated to the palladium atom is critical for stabilizing the catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the palladium-catalyzed coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Synthesis of Starting Material: 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

While this compound may be commercially available, a reliable synthesis route is often necessary. A common approach involves the bromination of 1-(2-amino-4-methylphenyl)ethanone.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with an arylboronic acid to form a biaryl structure.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

-

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

-

Add toluene (5 mL) and deionized water (1 mL) via syringe.

-

Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst effective for a wide range of substrates.[3] |

| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid for transmetalation.[9] |

| Solvent | Toluene/H₂O | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with a primary or secondary amine.

Materials:

-

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

In a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a flame-dried Schlenk flask.

-

Add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Seal the flask, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and dilute with ethyl acetate (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, particularly with challenging substrates.[10] |

| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine.[6] |

| Solvent | Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 110 °C | Necessary to overcome the activation barrier for the amination of aryl bromides. |

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol outlines the coupling of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with a terminal alkyne.

Materials:

-

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Seal the flask and purge with argon.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at room temperature for 6-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

-

Concentrate the filtrate and purify the residue by flash column chromatography.[11]

| Parameter | Condition | Rationale |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic Sonogashira system; palladium catalyzes the main cycle while copper acts as a co-catalyst to form the copper acetylide.[11][12] |

| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and often as the solvent.[13] |

| Solvent | THF | A suitable solvent to dissolve all reaction components. |

| Temperature | Room Temperature | Sonogashira couplings are often efficient at ambient temperatures. |

Troubleshooting and Mechanistic Considerations

-

Low Yields: In cases of low conversion, consider increasing the catalyst loading, reaction temperature, or time. The presence of the free amine in the starting material can sometimes coordinate to the palladium and inhibit catalysis. Using N-protected starting material can be an alternative strategy.

-

Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a competing reaction. This can be minimized by maintaining anaerobic conditions and using the appropriate stoichiometry.[14] For Buchwald-Hartwig reactions, β-hydride elimination can be a side reaction if the amine has β-hydrogens.[15] The use of bulky ligands like XPhos helps to suppress this pathway.

-

Catalyst Choice: The aniline moiety in the substrate can act as a ligand for the palladium center. Specialized precatalysts, such as those incorporating aniline-derived ligands, have shown high activity and stability in cross-coupling reactions and may be advantageous.[8][16][17][18]

Conclusion

1-(2-Amino-5-bromo-4-methylphenyl)ethanone is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for C-C and C-N bond formation at the 5-position. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this synthon to accelerate their discovery and development programs.

References

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.

- The Science Behind Cross-Coupling Reactions: Featuring Palladium C

- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC.

- Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic

- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.

- From Established to Emerging: Evolution of Cross-Coupling Reactions.

- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.

- Sonogashira Coupling. NROChemistry.

- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.

- Buchwald-Hartwig Amin

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.

- The Buchwald-Hartwig Amin

- Suzuki Coupling. Organic Chemistry Portal.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.

- Sonogashira-Hagiwara Cross Coupling Reaction.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Recent Advances in Sonogashira Reactions.

- Comparative Reactivity Analysis: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. kbfi.ee [kbfi.ee]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final product. Recrystallization is a powerful purification technique that, when optimized, can significantly enhance the purity of this intermediate, which is critical for subsequent synthetic steps and biological assays.

This guide moves beyond a simple list of steps to explain the underlying principles, enabling you to troubleshoot and adapt the protocols to your specific experimental conditions.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. This differential solubility is the driving force for crystallization upon cooling.[1]

Q1: What are the key characteristics of a good recrystallization solvent for this specific compound?

A1: For 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, the ideal solvent or solvent system should exhibit the following properties:

-

High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

-

Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals and maximizing yield.

-

Inertness: The solvent must not react with the compound. The amino group on your molecule makes it susceptible to reactions with certain solvents, particularly under heat.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]

-

Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals, not oils or amorphous precipitates.

Q2: Based on the structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, what are some good starting solvents?

A2: The molecule possesses both polar (amino, ketone) and non-polar (aromatic ring, methyl, bromo) characteristics. This suggests that solvents of intermediate polarity, or mixed-solvent systems, will be most effective. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[3]

Here is a summary of promising candidates:

| Solvent / System | Boiling Point (°C) | Polarity | Rationale & Scientific Insight | Potential Issues |

| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the amine and ketone functionalities. Often a good starting point for aromatic amines.[4] | The compound may have moderate solubility even when cold, potentially reducing the final yield. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer a better solubility differential. | Similar yield concerns as with ethanol. |

| n-Heptane / Ethyl Acetate | Variable | Non-polar / Polar Aprotic | A classic mixed-solvent system.[5] Ethyl acetate is a good "soluble" solvent for the ketone, while heptane acts as the "anti-solvent." This allows for fine-tuning of solubility.[6] | Oiling out can occur if the polarity change is too abrupt or the solution is too concentrated. |

| Methanol / Water | Variable | Polar Protic | Methanol is a powerful solvent for polar compounds. Water acts as an effective anti-solvent.[5] This system is useful if the compound is highly soluble in pure methanol. | The high polarity of water can cause the compound to crash out too quickly, trapping impurities.[7] |

| Toluene / Hexane | Variable | Non-polar | Toluene can engage in π-stacking interactions with the aromatic ring, while hexane serves as the anti-solvent. Useful if non-polar impurities are not a major concern.[5] | Higher boiling points can make solvent removal more difficult. Benzene-based solvents are often avoided due to toxicity. |

Q3: When should I opt for a mixed-solvent system over a single solvent?

A3: You should use a mixed-solvent system when no single solvent provides the ideal solubility profile. This is a very common scenario. A mixed system typically consists of a "soluble solvent" in which your compound is readily soluble, and an "anti-solvent" in which your compound is poorly soluble, but which is fully miscible with the soluble solvent.[6]

The primary advantage is control: By carefully adjusting the ratio of the two solvents, you can create a solution that is perfectly saturated at its boiling point and supersaturated upon cooling, leading to optimal crystal formation. This is particularly useful for purifying compounds after column chromatography.[6]

Part 2: Experimental Protocols

These protocols provide a systematic approach to purifying your compound. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Small-Scale Solvent Screening Workflow

This initial screening is crucial to identify the most promising solvent or solvent system before committing your entire batch of crude material.

Methodology:

-

Preparation: Place approximately 20-30 mg of your crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone into several small test tubes.

-

Cold Test: To each tube, add a potential solvent (e.g., ethanol, heptane) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable for recrystallization.[1]

-

Hot Test: If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[2]

-

Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Evaluation: A successful solvent will produce a large crop of crystals upon cooling. Note the quantity and quality of the crystals. If no crystals form, it may indicate that too much solvent was used or the compound is too soluble.[7] If an oil forms, the solvent is not a good choice.[1][8]

Protocol 2: Optimized Full-Scale Recrystallization

This procedure assumes ethanol has been identified as a suitable single solvent.

Methodology:

-

Dissolution: Place the crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add a small portion of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.

-

Achieve Saturation: Continue adding hot ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated. Adding too much solvent is a common cause of low yield.[2]

-

Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with boiling solvent to prevent premature crystallization in the funnel.[8] Filter the hot solution quickly.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Rapid cooling can trap impurities.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a minimum amount of ice-cold ethanol to rinse away the impurity-laden mother liquor. Using room-temperature or excessive solvent will redissolve some of your product and lower the yield.[2]

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the recrystallization of acetophenone derivatives.

Q: My compound separated as an oil ("oiled out"). What went wrong and how can I fix it?

A: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of your compound in the chosen solvent.[1][8] Impurities can also depress the melting point, exacerbating this issue.

-

Causality: The compound comes out of solution as a liquid rather than a solid crystal lattice. This oil often solidifies into an amorphous mass that traps impurities, defeating the purpose of recrystallization.

-

Solutions:

-

Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[4][7]

-

Slow Down Cooling: Allow the more dilute solution to cool much more slowly. You can insulate the flask to encourage gradual crystal growth.

-

Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

-

Use a Mixed-Solvent System: If using a single solvent, try adding a miscible "anti-solvent" just before the solution becomes cloudy while hot. This can sometimes induce proper crystallization.

-

Q: My final yield is very low. What are the most likely reasons?

A: Low recovery is a frustrating but common issue. Every recrystallization involves some product loss, but this can be minimized.[2]

-

Causality & Solutions:

-

Too Much Solvent: This is the most frequent error. If you added more than the minimum amount of boiling solvent required for dissolution, a significant portion of your product will remain in the mother liquor even after cooling.[2]

-

Fix: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.[9]

-

-

Premature Crystallization: If the product crystallized in the funnel during hot filtration, this leads to significant loss.

-

Fix: Ensure your filtration apparatus is adequately pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during this step, then boil off the excess before cooling.[8]

-

-

Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve part of your product.[2]

-

Fix: Always use a minimal amount of ice-cold solvent for the final rinse.

-

-

Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

-

Fix: Re-evaluate your solvent choice with the small-scale screening protocol.

-

-

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, either because too much solvent was used or because the crystallization process needs a nucleation site to begin.

-

Solutions:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[4][7]

-

Seed Crystal: Add a tiny crystal of the crude starting material. This provides a perfect template for further crystal formation.[4][7]

-

-

Reduce Solvent Volume: If induction methods fail, it's almost certain that too much solvent was used. Gently boil the solution to reduce the solvent volume by 20-30%, then attempt the cooling process again.[7]

-

Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the primary solvent to clarify and allow it to cool.

-

Q: What are the likely impurities in my crude 1-(2-Amino-5-bromo-4-methylphenyl)ethanone?

A: Impurities typically originate from the synthetic route.[10] Common syntheses for related aminoacetophenones involve the nitration of an acetophenone followed by reduction.[11] Therefore, potential impurities could include:

-

Unreacted Starting Materials: Such as 2-Amino-4-methylacetophenone if the bromination step was incomplete.

-

Over-brominated Products: Di-bromo or other regioisomers of the product.

-

Intermediates: Residual nitro-intermediates (e.g., 1-(5-bromo-4-methyl-2-nitrophenyl)ethanone) if the reduction step was incomplete. These are often highly colored.

-

Reagents and Byproducts: Residual reagents or byproducts from the specific bromination or reduction reactions used.[12]

Understanding these potential contaminants can help in selecting a purification strategy. For example, highly polar, colored nitro-compounds can often be removed effectively with a charcoal treatment.

References

-

Recrystallization. (n.d.). University of California, Davis. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound. (2009).

-

Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances. [Link]

-

Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. [Link]

-

2'-Amino-5'-bromoacetophenone. (2001). ResearchGate. [Link]

-

Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo. [Link]

-

Acetophenone, p-bromo. (n.d.). Organic Syntheses. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

-

Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

-

Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]

-

Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. [Link]

-

Second Crop Crystallization. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

Technical Support Center: Minimizing Side Reactions in the Cyclization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the intramolecular cyclization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This versatile starting material is a key building block for various heterocyclic scaffolds, most notably 4H-benzo[d][1][2]oxazines, which are prevalent in materials science and medicinal chemistry.[3][4] However, achieving high yields of the desired cyclized product requires careful control over reaction conditions to prevent competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common challenges encountered during your experiments.

Overview of the Target Reaction: Synthesis of a 4H-Benzo[d][1][2]oxazine

A common and highly valuable transformation of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone is its condensation with an aldehyde or its equivalent, followed by intramolecular cyclization to form a 4H-benzo[d][1][2]oxazine. This process typically involves the formation of an intermediate imine or a related species, which then undergoes ring closure. The efficiency of this intramolecular step is paramount and is often where challenges arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when attempting this cyclization?

A1: The three most prevalent side reactions are:

-

Dimerization and Oligomerization: This occurs when two or more molecules of the starting material react with each other (intermolecularly) instead of the desired intramolecular cyclization.[5] This is a common issue in reactions designed to form rings.

-

Oxidation of the Aniline Moiety: The electron-rich 2-amino group is susceptible to oxidation, especially in the presence of air, certain metal catalysts, or harsh conditions. This often leads to the formation of intensely colored impurities that can complicate purification.

-

Incomplete Conversion: The reaction may stall, leaving a significant amount of unreacted starting material. This can be due to suboptimal reaction conditions, catalyst deactivation, or an unfavorable equilibrium.

Q2: How does reactant concentration critically impact the success of the cyclization?

A2: Concentration is one of the most critical parameters. The intramolecular cyclization is a first-order kinetic process (rate depends on the concentration of one molecule), while the competing intermolecular dimerization is a second-order process (rate depends on the concentration of two molecules).

-

At High Concentrations: The rate of the second-order dimerization reaction increases significantly, often becoming the dominant pathway.

-

At Low Concentrations (High-Dilution Conditions): The rate of the first-order intramolecular cyclization is favored, minimizing the formation of dimers and other oligomers.[6]

Therefore, running the reaction under dilute conditions is a foundational strategy for maximizing the yield of the desired cyclic product.

Q3: Why is the choice of acid or catalyst so important?

A3: The catalyst, typically a Brønsted or Lewis acid, plays a pivotal role in activating the carbonyl group or facilitating the dehydration step necessary for cyclization.[7][8] An inappropriate catalyst can lead to several issues:

-

Insufficient Activation: A weak acid may not be strong enough to promote the reaction, resulting in low or no conversion.

-

Excessive Reactivity: A very strong acid or high temperatures can cause decomposition of the starting material or the product.[9]

-

Promotion of Side Reactions: Some catalysts may inadvertently favor alternative reaction pathways or cause undesired side reactions with other functional groups on the molecule. Modern Lewis acids, for example, can offer higher yields and smoother reactions compared to traditional ones like AlCl₃.[2]

Troubleshooting Guide: From Problem to Protocol

This section provides detailed solutions to specific experimental problems. Each guide explains the underlying mechanism of the side reaction and provides actionable, step-by-step protocols.

Issue 1: High Levels of Dimer or Oligomer Formation

You observe significant amounts of high-molecular-weight species by LC-MS, or TLC shows spots with very low Rf that are difficult to elute.

Understanding the Mechanism: A Kinetic Competition

The formation of a dimer is a direct competition between the desired intramolecular ring closure and an intermolecular reaction between two molecules. To favor the former, the reactive ends of a single molecule must find each other more readily than they find another molecule.

References

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Bischler–Napieralski reaction. (2023). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Bischler-Napieralski Reaction. (2025, May 27). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

-

Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (17), 2217-2221. [Link]

-

The Raj Group. (2020, July 8). Peptide Cyclization at High Concentration. Emory University. Retrieved February 15, 2026, from [Link]

-

Góngora-Benítez, M., et al. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 42(4), 1588-1602. [Link]

-

Reddy, B. V. S., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. European Journal of Organic Chemistry, 2015(36), 7943-7948. [Link]

-

Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Biopolymers, 92(5), 430-440. [Link]

-

Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. [Link]

-

Synthesis of 4H-1,3-benzoxazines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Ercolani, G. (2023). Cyclization reactions in confined space. Current Opinion in Colloid & Interface Science, 64, 101680. [Link]

-

Xu, F., et al. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 293-301. [Link]

-

Corona, D., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[1][2]xazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(8), 6995-7006. [Link]

-

Abdullahi, M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 205-212. [Link]

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jk-sci.com [jk-sci.com]

Technical Support Center: Optimizing Temperature for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone Reactions

Welcome to the technical support center for optimizing reactions involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for temperature optimization in various synthetic applications of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where temperature optimization is critical for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone?

A1: Temperature is a critical parameter in several key transformations involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. The most common reaction types where precise temperature control is paramount include:

-

Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and similar reactions. Temperature influences catalyst activity, reaction rate, and the suppression of side reactions like dehalogenation.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the aryl bromide is significantly affected by temperature. Higher temperatures are often required to overcome the activation energy, but excessive heat can lead to degradation.[2]

-

Friedel-Crafts Acylation and Alkylation: While the substrate itself is already acylated, further modifications on the aromatic ring would require careful temperature control to manage the exothermic nature of these reactions and prevent unwanted side products.[3][4]

-

Diazotization and Subsequent Reactions: The formation of the diazonium salt from the amino group is highly temperature-sensitive and typically requires low temperatures (0-5 °C) to prevent decomposition.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 1-(2-Amino-5-bromo-4-methylphenyl)ethanone. Could the reaction temperature be the issue?

A2: Yes, an inappropriate reaction temperature is a very likely cause for low or no yield in a Suzuki-Miyaura coupling.

Causality: The catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination, is temperature-dependent.

-

Temperature Too Low: The activation energy for one or more steps in the catalytic cycle may not be met, leading to a stalled or extremely slow reaction. This is especially true for less reactive aryl bromides.

-

Temperature Too High: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition, debromination of the starting material, or other side reactions, ultimately reducing the yield of the desired product.[5]

Troubleshooting Steps:

-

Initial Temperature: A good starting point for Suzuki-Miyaura couplings with aryl bromides is typically in the range of 80-110 °C.[1][6]

-

Incremental Increase: If you observe no reaction at a lower temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.

-

Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.[1]

Q3: During a Buchwald-Hartwig amination, I am getting significant amounts of hydrodehalogenation (debromination) byproducts. How can I adjust the temperature to minimize this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, and temperature plays a crucial role in its prevalence.

Causality: This side reaction is often promoted at higher temperatures. The palladium catalyst can react with sources of hydride in the reaction mixture, leading to the reduction of the aryl bromide.

Troubleshooting Steps:

-

Lower the Temperature: This is the most direct approach to minimizing hydrodehalogenation. Try running the reaction at the lower end of the typical range for Buchwald-Hartwig reactions, for instance, starting around 80 °C.[1]

-

Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation than others. Consider screening different ligand systems that are known to be effective at lower temperatures.

-

Base Selection: The choice of base can also influence the extent of side reactions. Weaker bases like cesium carbonate or potassium phosphate may require slightly higher temperatures but can sometimes give cleaner reactions compared to strong bases like sodium tert-butoxide.[1]

Q4: Can I use microwave irradiation to accelerate reactions with this compound, and how does that affect temperature optimization?

A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions involving 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, particularly for cross-coupling reactions.

Causality: Microwave irradiation provides rapid and efficient heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields.[7]

Temperature Considerations with Microwaves:

-

Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature. You can set a target temperature, and the instrument will modulate the power to maintain it.

-

Higher Temperatures Possible: Solvents can be heated well above their conventional boiling points in sealed microwave vials, allowing for reactions to be run at higher effective temperatures.

-

Optimization is Still Key: While microwaves can accelerate reactions, it is still crucial to optimize the temperature. A common approach is to perform initial screening reactions at different temperatures (e.g., 100 °C, 120 °C, 140 °C) to determine the optimal balance between reaction rate and product purity.[7]

Troubleshooting Guides

Issue 1: Low Yield in a Generic Cross-Coupling Reaction

Symptoms:

-

Low conversion of starting material.

-

Formation of multiple unidentified byproducts.

Possible Temperature-Related Causes & Solutions:

| Cause | Recommended Action |

| Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments and monitor the reaction. A typical range for many cross-coupling reactions is 80-120 °C.[8] |

| Reaction temperature is too high. | This can lead to catalyst decomposition or substrate degradation. Try running the reaction at a lower temperature. |

| Inadequate heat distribution. | Ensure efficient stirring and use an oil bath or heating mantle for uniform heating. |

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms:

-

Formation of a mixture of ortho, meta, and para isomers when attempting to introduce a new substituent.

Possible Temperature-Related Causes & Solutions:

| Cause | Recommended Action |

| Kinetic vs. Thermodynamic Control. | At lower temperatures, the reaction is under kinetic control, often favoring the formation of ortho and para products. Higher temperatures can lead to thermodynamic control, potentially favoring a different isomer.[3] |

| Reaction temperature is too high. | This can provide the energy for rearrangements or favor the formation of the thermodynamically most stable, but undesired, product. Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C).[3] |

Experimental Protocols

Protocol 1: General Procedure for Temperature Scouting in a Suzuki-Miyaura Coupling

-

Setup: In three separate reaction vials, add 1-(2-Amino-5-bromo-4-methylphenyl)ethanone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).[6]

-

Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) to each vial.

-

Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen).

-

Heating: Place each vial in a pre-heated heating block or oil bath at different temperatures (e.g., 80 °C, 100 °C, and 120 °C).

-

Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS.

-

Analysis: Compare the conversion rates and impurity profiles at each temperature to determine the optimal condition.

Protocol 2: Low-Temperature Bromination

This protocol is for the synthesis of the title compound, illustrating the importance of low-temperature control.[9][10]

-

Dissolution: Dissolve 2-aminoacetophenone in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of the brominating agent (e.g., pyridine hydrobromide perbromide) while maintaining the low temperature.

-

Stirring: Stir the reaction mixture at 0-5 °C for a short period (e.g., 10-30 minutes) before allowing it to slowly warm to room temperature.

-

Work-up: Proceed with the standard aqueous work-up and purification.

Visualizations

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Temperature Optimization

Caption: Workflow for temperature screening.

References

-

Vaia. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. [Link]

-

ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

-

ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

-

YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Journal of Physical Science. (2021). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]

-

Journal of the American Chemical Society. (n.d.). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. [Link]

-

Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. [Link]

-

ResearchGate. (2025, August 10). 2'-Amino-5'-bromoacetophenone. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

-

YouTube. (2024, December 19). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

University of Cambridge. (2023, November 22). Reaction Chemistry & Engineering. [Link]

-

Chemistry – A European Journal. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

-

To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. [Link]

-

Technobis Crystallization Systems. (n.d.). Reaction optimization. [Link]

-

ResearchGate. (2017, August 18). 2′-Amino-5′-bromoacetophenone. [Link]

-

PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

Organic Syntheses Procedure. (n.d.). Acetophenone, 3-bromo. [Link]

-

RheoSense. (n.d.). Thermal Stability of Proteins - Temperature Sweeps. [Link]

-

PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. ikm.org.my [ikm.org.my]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone with potential applications as a synthetic intermediate. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, leveraging established principles of NMR spectroscopy and empirical data from structurally analogous compounds. This methodology not only allows for a robust spectral interpretation but also highlights the power of comparative analysis in chemical research.

Predicted ¹H NMR Spectrum of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

The structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone features a highly substituted benzene ring. The chemical shifts and splitting patterns of the protons are influenced by the electronic effects of four distinct substituents: an amino (-NH₂), a bromo (-Br), a methyl (-CH₃), and an acetyl (-COCH₃) group.

-

-NH₂ (Amino) Group: An electron-donating group that shields aromatic protons, shifting their signals to a lower ppm (upfield).

-

-Br (Bromo) Group: An electron-withdrawing group that deshields aromatic protons, shifting their signals to a higher ppm (downfield).

-

-CH₃ (Methyl) Group: A weakly electron-donating group that causes a slight upfield shift.

-

-COCH₃ (Acetyl) Group: An electron-withdrawing group that strongly deshields ortho protons.

Based on these substituent effects, the following ¹H NMR spectrum is predicted for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, typically dissolved in a deuterated solvent like CDCl₃.

dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];

} } Figure 1. Structure of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Amino-5-bromo-4-methylphenyl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |